molecular formula C6H12O2S B106215 6-Mercaptohexanoic acid CAS No. 17689-17-7

6-Mercaptohexanoic acid

Cat. No. B106215
CAS RN: 17689-17-7
M. Wt: 148.23 g/mol
InChI Key: CMNQZZPAVNBESS-UHFFFAOYSA-N
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Description

6-Mercaptohexanoic acid (6-MHA) is a compound that has been studied for its ability to form self-assembled monolayers (SAMs) on gold electrodes, which can catalyze redox reactions of chlorophylls . It is also a structural element in various chemical syntheses, including the preparation of oligonucleotides with a thiol group at the 5'-end . The compound is related to 6-aminohexanoic acid, which is known for its hydrophobic and flexible structure and is used in clinical settings as well as in the synthesis of modified peptides and polyamide synthetic fibers .

Synthesis Analysis

The synthesis of derivatives of 6-MHA has been explored in various studies. For instance, a derivative suitable for Boc solid-phase synthesis was prepared by converting the ε-NH3 group of lysine into a 4-methylbenzyl thioether, which was then used in the synthesis of a large cyclic disulfide peptide . Additionally, a base-labile protected derivative of 6-mercaptohexanol, which is closely related to 6-MHA, was developed to improve the yields and efficiency in the preparation of oligonucleotides containing a thiol group .

Molecular Structure Analysis

The molecular structure of 6-MHA and its derivatives plays a crucial role in their chemical behavior and applications. For example, the structure of 6-MHA allows it to form stable SAMs on gold electrodes, which have been studied using SERS spectroscopy and measurements of double-layer capacitance . The molecular structure of 6-MHA derivatives also influences their enzymatic degradability, as seen in copolymers of (R)-3-hydroxybutyric acid and 6-hydroxyhexanoic acid, which show varying rates of enzymatic hydrolysis depending on their composition .

Chemical Reactions Analysis

6-MHA and its derivatives participate in various chemical reactions. The compound has been identified as a dual inhibitor of 5-lipoxygenase and microsomal prostaglandin E2 synthase-1, which are key enzymes in the biosynthesis of leukotrienes and prostaglandin E2, respectively . This demonstrates the potential of 6-MHA derivatives in the treatment of inflammatory diseases. The chemical reactivity of 6-MHA is also utilized in the synthesis of cyclic disulfide peptides, where it is stable to acidolysis but can be deprotected and form disulfides under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-MHA and its derivatives are influenced by their molecular structure. The copolymers of (R)-3-hydroxybutyric acid and 6-hydroxyhexanoic acid, for example, exhibit a range of glass-transition and melting temperatures, as well as degrees of X-ray crystallinity, depending on their composition . These properties are important for their potential applications in biodegradable materials. The ability of 6-MHA to form SAMs and catalyze redox reactions also depends on its physical and chemical properties, which are crucial for its use in electrochemical applications .

Scientific Research Applications

1. Fluorescence Probe in Detection

6-Mercaptohexanoic acid has been used to functionalize indium phosphide quantum wires, creating a "turn-off-on" fluorescence probe. This probe can detect cyanide ions at extremely low concentrations, making it useful for applications in human safeguard enforcements, such as transdermal blood monitoring or enumeration of cyanide levels in fire victims (Al-Agel & Mahmoud, 2013).

2. Self-Assembled Monolayers

6-Mercaptohexanoic acid plays a significant role in forming self-assembled monolayers (SAMs) on Au(111) surfaces. It influences the two-dimensional structure of these SAMs, which can be controlled by solvent properties. This application is critical in nanostructure development and surface chemistry (Noh et al., 2005).

3. Quantum Dots Development

This compound is used in the synthesis of quantum dots, impacting their growth and photoluminescence efficiency. Specifically, it has been used in the aqueous synthesis of CdTe and CdSe quantum dots, showing that the ligand affects the size and photophysical properties of these nanoparticles (Aldeek et al., 2008).

4. Gold Nanoparticles for DNA Absorption and Desorption

Gold nanoparticles modified with 6-mercaptohexanoic acid have been developed for DNA absorption and desorption, showing reversible charge on their surface. This application is significant in biotechnology and medical research, particularly for DNA extraction and analysis (Wang et al., 2012).

Safety And Hazards

It is recommended to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided. Prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse. Hands should be washed thoroughly after handling .

Future Directions

6-Mercaptohexanoic acid has been used in the surface modification of InP quantum nanowires for their potential usage in fluorescent chemical sensors that monitor cyanide ions. It may also be covalently bonded with liposomes that can form a SAM on the surface of gold for use as an insect odorant receptor in biosensor-based applications . Furthermore, it has been used in the synthesis of highly fluorescent gold nanoclusters for sensitive analysis of metal ions .

properties

IUPAC Name

6-sulfanylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c7-6(8)4-2-1-3-5-9/h9H,1-5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNQZZPAVNBESS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60317045
Record name 6-Mercaptohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Mercaptohexanoic acid

CAS RN

17689-17-7
Record name 17689-17-7
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Record name 6-Mercaptohexanoic acid
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Record name 6-Mercaptohexanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
WE Mahmoud, YC Chang, AA Al-Ghamdi… - Superlattices and …, 2013 - Elsevier
… Herein, we report on a novel synthesis of water soluble InP QDs using 6-mercaptohexanoic acid as a capping agent for improving the luminescence and reducing the surface defects. …
Number of citations: 58 www.sciencedirect.com
A Adeva, JA Camarero, E Giralt, D Andreu - Tetrahedron letters, 1995 - Elsevier
A derivative of 2-amino-6-mercaptohexanoic acid (Amh) suitable for Boc solid phase synthesis has been prepared by conversion of the ε-NH 3 group of lysine into a 4-methylbenzyl …
Number of citations: 7 www.sciencedirect.com
BL Scott, DC Zapien - … to Fundamental and Practical Aspects of …, 2010 - Wiley Online Library
… A gold electrode was modified with an adsorbed layer of 6-mercaptohexanoic acid (C6); the voltammetry of the C6 layer has been described elsewhere [18]. Figure 1 shows the current-…
FA Al-Agel, WE Mahmoud - Sensors and Actuators B: Chemical, 2013 - Elsevier
… For our knowledge, this is first such report based on the use of 6-mercaptohexanoic acid (6-MHA) capped InP quantum wires for chemical sensing. Herein we report the design and …
Number of citations: 72 www.sciencedirect.com
J Noh, K Konno, E Ito, M Hara - Japanese journal of applied …, 2005 - iopscience.iop.org
… self-assembly process and solvent effects on the structure of carboxylic acid-terminated SAMs on gold, we examined the surface structure and wettability of 6-mercaptohexanoic acid (…
Number of citations: 21 iopscience.iop.org
LJ Lucas, C Tellez, ML Castilho… - Journal of Raman …, 2015 - Wiley Online Library
… Compared with its monosulfide analog, 6-mercaptohexanoic acid, α-lipoic acid is stabilized by binding to silver with a total energy that is lower by 1.38 eV, as found from Density …
RL Grimm, NM Barrentine, CJH Knox… - The Journal of …, 2008 - ACS Publications
… of octanethiol and 6-mercaptohexanoic acid in varying millimolar … /50% 6-mercaptohexanoic acid surface closely resemble … from the hydrophilic 6-mercaptohexanoic acid surface. We …
Number of citations: 18 pubs.acs.org
AH Suroviec - ECS Transactions, 2015 - iopscience.iop.org
… 6 – mercaptohexanoic acid and 9 – mercaptononanoic acid was synthesized to provide a chain … Results showed that SAM of the 6mercaptohexanoic acid had a higher degree of surface …
Number of citations: 2 iopscience.iop.org
S Maguire - 2020 - doras.dcu.ie
… to selectively modify the top surface of the gold cavity arrays using different types of substrates using 6-mercapto-1-hexanol, hydroxyl terminated PEG thiol and 6-mercaptohexanoic acid…
Number of citations: 0 doras.dcu.ie
АY Ershov, АА Martynenkov, IV Lagoda… - Russian Journal of …, 2021 - Springer
… The earlier elaborated method [18] for the synthesis of thiol-containing ligands based on the interaction of the listed aldoses with 6-mercaptohexanoic acid hydrazide allows the …
Number of citations: 2 link.springer.com

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